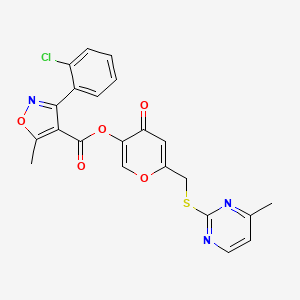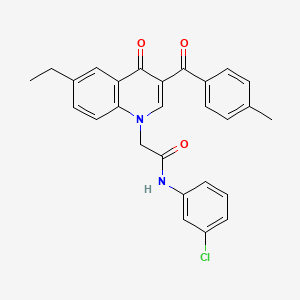![molecular formula C7H7F3N2O B3011966 1-[1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]ethanone CAS No. 1006434-30-5](/img/structure/B3011966.png)
1-[1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]ethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound "1-[1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]ethanone" is a pyrazole derivative, which is a class of organic compounds with significant pharmaceutical relevance. Pyrazoles are known for their diverse biological activities and are often explored for their potential as therapeutic agents.
Synthesis Analysis
The synthesis of pyrazole derivatives can be achieved through various methods. For instance, the generation of anionic triflyldiazomethane followed by a [3 + 2] cycloaddition reaction with nitroalkenes is a method used to synthesize pyrazole triflones, which are structurally related to the compound . Another approach involves ester condensation, cyclization, and hydrolysis starting from diethyl oxalate and 2-pentanone, as demonstrated in the synthesis of 1-methyl-3-n-propyl-pyrazole-5-carboxylic acid .
Molecular Structure Analysis
The molecular structure of pyrazole derivatives has been extensively studied using various computational and experimental techniques. For example, the optimized molecular structure and vibrational frequencies of similar pyrazole compounds have been investigated using software packages like Gaussian09, with results in agreement with experimental data such as X-ray diffraction (XRD) . The geometrical parameters obtained from these studies are crucial for understanding the stability and reactivity of the molecules.
Chemical Reactions Analysis
Pyrazole derivatives can participate in a range of chemical reactions. The reaction of 3(5)-methyl-5(3)-trifluoromethylpyrazole with chloroform, for instance, leads to a complex mixture of compounds, including fluorinated analogs of tris(pyrazol-1-yl)methane . Additionally, pyrazole compounds can be used as precursors for the synthesis of various heterocyclic structures, such as triazolo[3,4-b][1,3,4]thiadiazines .
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrazole derivatives are influenced by their molecular structure. The presence of electronegative groups like the trifluoromethyl group can significantly affect the molecule's reactivity. For example, the negative charge distribution over the carbonyl group and the positive region over the aromatic rings have been observed in related compounds . These properties are essential for understanding the interaction of these molecules with biological targets, as suggested by molecular docking studies indicating potential inhibitory activity against enzymes like TPII .
Wissenschaftliche Forschungsanwendungen
Synthesis of Antimicrobial and Antioxidant Agents
- Compounds with a structure related to 1-[1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]ethanone have been used in the synthesis of new chalcone derivatives. These derivatives have shown potential as antimicrobial, antioxidant, and anti-cancer agents, especially against breast cancer cell lines (Bhat et al., 2016).
Development of Antifungal Compounds
- Novel 1,5-diaryl-1H-pyrazol-3-oxy derivatives containing oxyacetic acid or oxy(2-thioxothiazolidin-3-yl)ethanone moieties have been developed from methyl 3-arylacrylates. These compounds exhibited moderate inhibitory activity against Gibberella zeae, a type of fungus (Liu et al., 2012).
Antiviral Activity Studies
- Research has been conducted on the synthesis of 1H-pyrazole-3-carboxylic acid and its derivatives for potential antiviral activities. These compounds showed promise in inhibiting viruses like HSV1 and HAV-MBB (Attaby et al., 2006).
Exploration of Cholinesterase Enzyme Inhibition
- Studies on 1-[3-methyl-5-(2,6,6-trimethyl-cyclohex-1-enyl)-4,5-dihydro-pyrazol-1-yl]-ethanone revealed its inhibitory activity against cholinesterase enzymes, which could have implications for the treatment of diseases like Alzheimer's (Mehdi et al., 2013).
Antimicrobial Applications
- Heterocyclic compounds bearing benzimidazole and pyrazoline motifs synthesized from structures related to this compound have displayed significant antimicrobial activity against a range of microorganisms, including gram-positive and gram-negative bacteria, and fungal strains (Desai et al., 2017).
Structural and Electronic Characterization
- The crystal structure of similar compounds has been determined using techniques like single-crystal X-ray diffraction, contributing to a better understanding of their molecular structure and potential applications in fields like material science (Frey et al., 2014).
Wirkmechanismus
Mode of Action
Pyrazole derivatives are known to interact with their targets through various mechanisms, such as inhibition or activation of enzymes, modulation of receptors, or disruption of cellular processes . The trifluoromethyl group may enhance the compound’s lipophilicity, potentially influencing its interaction with biological targets .
Biochemical Pathways
Pyrazole derivatives can affect a wide range of biochemical pathways depending on their specific targets
Pharmacokinetics
The trifluoromethyl group may enhance the compound’s lipophilicity, potentially influencing its pharmacokinetic properties .
Result of Action
The effects would depend on the compound’s specific targets and mode of action .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 1-[1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]ethanone. Factors such as temperature, pH, and the presence of other molecules can affect the compound’s stability and interaction with its targets . .
Eigenschaften
IUPAC Name |
1-[2-methyl-5-(trifluoromethyl)pyrazol-3-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7F3N2O/c1-4(13)5-3-6(7(8,9)10)11-12(5)2/h3H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VGYXGSWKLZXQRB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=NN1C)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7F3N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(6-chlorobenzo[d]thiazol-2-yl)-N-(3-(dimethylamino)propyl)cinnamamide hydrochloride](/img/structure/B3011883.png)
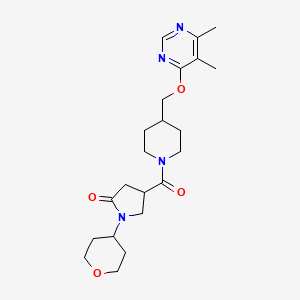
![5-chloro-N-(6-fluoro-1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)-2-methoxybenzamide](/img/structure/B3011885.png)
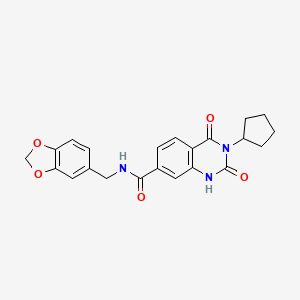
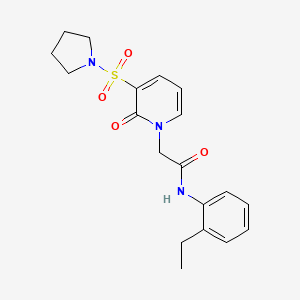
![2-[(2S,5R)-2,5-Dimethylpiperazin-1-yl]ethanol](/img/structure/B3011892.png)
![5-[2-(3,5-Dichloroanilino)vinyl]-3-(2,6-dichlorophenyl)-4-isoxazolecarbonitrile](/img/structure/B3011893.png)
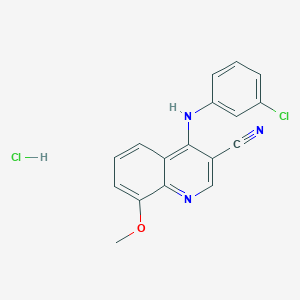
![6-(4-methoxybenzyl)-4-(4-methoxyphenyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B3011898.png)

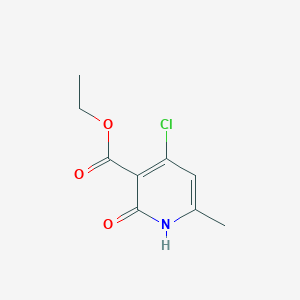
![3-methoxy-N-[(E)-2-(3-methyl-4-nitro-1,2-oxazol-5-yl)ethenyl]aniline](/img/structure/B3011903.png)
